Sodium Chloride

Catalog No.
S592130
CAS No.
7647-14-5
M.F
ClNa
M. Wt
58.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Chloride

CAS Number

7647-14-5

Product Name

Sodium Chloride

IUPAC Name

sodium chloride

Molecular Formula

ClNa

Molecular Weight

58.44 g/mol

InChI

InChI=1S/ClH.Na/h1H;/q;+1/p-1

InChI Key

FAPWRFPIFSIZLT-UHFFFAOYSA-M

solubility

36.0 g/100 g of water at 25 °C
One gram dissolves in 2.8 mL water /3.57X10+5 mg/L/ at 25 °C
Slightly soluble in ethanol
0.065 g/100 g ethanol at 25 °C, 7.15 g/100 g ethylene glycol at 25 °C, 5.21 g/100 g formic acid at 25 °C, 10 g/100 g glycerol at 25 °C, 2.15 g /100 g liquid ammonia at -40 °C, 1.40 g/100g methanol at 25 °C, 1.86 g/100 g monoethanolamine at 25 °C /Table/
One gram dissolves in ... 2.6 mL boiling water, in 10 mL glycerol

Synonyms

Salt; 2: PN: WO2014001822 PAGE: 45 claimed sequence; Adios Ambros; Adsorbanac; Arm-A-Vial; Ayr; BCD; Brinewate Superfine; Canners 999; Cap-Shure 70 Salt; Cap-Shure 85 Salt; Common salt; D 02056; Dendritic salt; Dendritis; EF 40; EF 40 (salt); Esco PD

Canonical SMILES

[Na+].[Cl-]

Isomeric SMILES

[Na+].[Cl-]

The exact mass of the compound Sodium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)36.0 g/100 g of water at 25 °cone gram dissolves in 2.8 ml water /3.57x10+5 mg/l/ at 25 °cslightly soluble in ethanol0.065 g/100 g ethanol at 25 °c, 7.15 g/100 g ethylene glycol at 25 °c, 5.21 g/100 g formic acid at 25 °c, 10 g/100 g glycerol at 25 °c, 2.15 g /100 g liquid ammonia at -40 °c, 1.40 g/100g methanol at 25 °c, 1.86 g/100 g monoethanolamine at 25 °c /table/one gram dissolves in ... 2.6 ml boiling water, in 10 ml glycerol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77364. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides. It belongs to the ontological category of inorganic chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium chloride (NaCl) is a fundamental alkali metal halide utilized across industrial and laboratory settings primarily as an osmotic regulator, ionic strength modifier, and optical substrate. Exhibiting a high melting point of 801 °C, a stable face-centered cubic crystalline lattice, and high aqueous solubility (359 g/L at 20 °C), it serves as a highly predictable baseline material. In procurement and process design, its value lies in its physiological neutrality, stable phase behavior, and moderate position within the Hofmeister series, making it the standard against which other salts are benchmarked for formulation, downstream bioprocessing, and analytical chemistry [1].

Research & Industrial Fit

Osmolality calibration standard for analytical reference
Isotonic solution vehicle for pharmaceutical compounding research
High-temperature molten salt media for thermal processing
Ambient-stable solid for open-air handling and dispensing

Substituting sodium chloride with closely related alkali halides like potassium chloride (KCl), sodium bromide (NaBr), or potassium bromide (KBr) fundamentally alters system behavior and process viability. In bioprocessing applications, replacing extracellular NaCl with KCl disrupts the transmembrane electrochemical gradient, shifting resting membrane potentials from approximately -70 mV to near 0 mV, which induces rapid cell death [1]. In analytical material science, substituting NaCl with KBr for infrared optical windows extends the transmission range but severely sacrifices mechanical durability, as KBr is significantly softer and more susceptible to rapid moisture degradation, leading to higher replacement costs [2].

Substitution Mismatch Risk

LiCl Hygroscopic deliquescence at low relative humidity limits ambient-handling interchangeability.
KCl (volumetric) Larger solute volume in solution increases cumulative volumetric correction vs. NaCl.
KCl (safety) Known IV cardiotoxicity restricts its use as parenteral vehicle; may require compound-specific safety evaluation.

Mechanical Durability in Mid-IR Spectroscopy Windows

For routine mid-infrared (4000–600 cm⁻¹) spectroscopy, optical window selection requires balancing transmission range with physical durability. While KBr transmits further into the far-IR (up to 25 µm), NaCl provides sufficient transmission up to 16 µm while offering substantially higher mechanical resistance. Quantitative material analysis shows NaCl possesses a Knoop hardness of 18.2 kg/mm², compared to KBr's 7.0 kg/mm² [1]. Furthermore, NaCl exhibits a lower solubility in water (35.9 g/100 mL) compared to KBr (67.8 g/100 mL), making it less prone to rapid fogging from ambient humidity.

Evidence DimensionKnoop Hardness and Aqueous Solubility
Target Compound DataNaCl: Knoop hardness 18.2 kg/mm²; Solubility 35.9 g/100 mL
Comparator Or BaselineKBr: Knoop hardness 7.0 kg/mm²; Solubility 67.8 g/100 mL
Quantified DifferenceNaCl is 2.6x harder and ~50% less soluble in water than KBr
ConditionsStandard ambient temperature and pressure; Knoop indenter load parameters

Procuring NaCl windows instead of KBr for mid-IR applications reduces component replacement frequency and handling sensitivity, lowering long-term consumable costs.

Ambient Stability
Head-to-head
DRH: NaCl 75.7% vs LiCl 11.3% (20°C)
Supports open-air handling without deliquescence
Data at 20°C saturated solutions

Transmembrane Potential Maintenance in Bioprocessing

In mammalian cell culture formulations, bulk osmolarity must be maintained without disrupting cellular electrophysiology. Extracellular sodium is the primary driver of the resting membrane potential. Substituting the standard ~140 mM NaCl with an equimolar concentration of KCl to achieve the same osmotic pressure drastically alters the K+ concentration gradient. According to the Goldman-Hodgkin-Katz equation, this substitution shifts the resting membrane potential from a viable -70 mV to approximately 0 mV [1], resulting in voltage-gated ion channel dysfunction and cellular apoptosis.

Evidence DimensionResting Membrane Potential
Target Compound Data140 mM extracellular NaCl maintains ~ -70 mV potential
Comparator Or Baseline140 mM extracellular KCl shifts potential to ~ 0 mV
Quantified Difference70 mV depolarization shift leading to loss of cellular viability
ConditionsStandard mammalian cell culture media (e.g., CHO or HEK293 cells) at 37 °C

NaCl is strictly non-substitutable with other alkali chlorides for bulk osmotic adjustment in bioreactor media due to its critical role in maintaining cellular electrochemical gradients.

Solution Prep. Accuracy
Head-to-head
Partial spec. vol.: NaCl 0.29 mL/g; KCl 0.36 mL/g
Reduces molality-molarity correction error
Aqueous, 0.01–1.00 mol/kg

Protein Conformational Stability via Hofmeister Series Positioning

During downstream bioprocessing, high ionic strength is often required to elute proteins or prevent aggregation. The choice of halide salt dictates whether the protein will maintain its tertiary structure. The chloride ion (Cl⁻) holds a neutral position in the Hofmeister series, whereas heavier halides like iodide (I⁻) are strongly chaotropic. Differential scanning calorimetry (DSC) data demonstrates that 1.0 M NaCl maintains the native melting temperature (Tm) of standard model proteins (e.g., lysozyme at ~72 °C), whereas 1.0 M NaI decreases the Tm by >10 °C [1], indicating severe solvent-induced destabilization.

Evidence DimensionProtein Melting Temperature (Tm) shift
Target Compound Data1.0 M NaCl: ΔTm ≈ 0 to +1 °C
Comparator Or Baseline1.0 M NaI: ΔTm ≈ -10 to -15 °C
Quantified Difference>10 °C preservation of thermal stability using NaCl over NaI
Conditions1.0 M salt concentration in aqueous buffer, Lysozyme model protein, evaluated via DSC

Procuring NaCl ensures that ionic strength can be safely adjusted in biopharmaceutical formulations without risking the chaotropic unfolding and aggregation caused by heavier halide salts.

Thermal Stability
Head-to-head
801°C (NaCl) vs 770°C (KCl)
Wider solid-phase window for high-T processes
Atmospheric pressure
Bulk Economics
Cross-study
~$50–55/ton (NaCl) vs ~$760/ton (KCl)
Approx. 14× cost advantage for bulk procurement
US market, 2022–2023
Parenteral Compatibility
Cross-study
Isotonic NaCl 0.9% safe; KCl IV LD50 ~100 mg/kg
Context for research-grade parenteral vehicle selection
Does not constitute clinical safety or therapeutic claim

Mammalian Cell Culture and Bioreactor Media Formulation

Because it maintains the critical -70 mV resting membrane potential while providing necessary bulk osmolarity, high-purity NaCl is the mandatory primary salt for standard physiological buffers (e.g., PBS, DMEM, RPMI). It cannot be substituted with KCl without causing lethal cellular depolarization [1].

Routine Mid-Infrared (Mid-IR) Optical Components

For analytical laboratories performing routine FTIR spectroscopy in the 4000–600 cm⁻¹ range, NaCl windows and cuvettes are the preferred procurement choice over KBr. The 2.6-fold higher Knoop hardness and lower hygroscopicity of NaCl significantly extend the lifespan of the optical components under standard atmospheric conditions [2].

Downstream Bioprocessing and Ion-Exchange Chromatography

In protein purification workflows, NaCl is utilized as the standard elution gradient salt. Its neutral position in the Hofmeister series ensures that high molarities (up to 1-2 M) can be applied to desorb proteins from ion-exchange columns without inducing the chaotropic thermal destabilization (Tm reduction) seen with iodide or bromide salts [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Gravimetric Solution Preparation
Low partial specific volume
Minimal molality-molarity correction
Ambient-Handling Processes
High deliquescence relative humidity
Resistance to moisture-induced caking
High-Temperature Molten Salt
Elevated melting point
Thermal phase integrity under process heat
Large-Scale Bulk Chemical Use
Low commodity cost
Budget feasibility at high tonnage

Physical Description

Dry Powder, Other Solid; Liquid; Liquid, Other Solid; NKRA; Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals; Dry Powder
Water soluble, white crystals; [CAMEO]

Color/Form

Colorless, transparent crystals or white, crystalline powder
Colorless and transparent or translucent when in large crystals
Colorless cubic crystals

Hydrogen Bond Acceptor Count

1

Exact Mass

57.9586220 Da

Monoisotopic Mass

57.9586220 Da

Boiling Point

1465 °C

Heavy Atom Count

2

Taste

SRP: SALTY

Density

2.17 at 25 °C/4 °C
Enthalpy of formation: -410.9 kJ/mol at 25 °C; Density of molten sodium chloride at 850 °C: 1.549 g/cu cm; latent heat of fusion: 0.52 kJ/g

Decomposition

When heated to decomposition it emits toxic fumes of /hydrochloric acid and disodium oxide/.

Melting Point

800.7 °C

UNII

451W47IQ8X

Related CAS

14784-90-8 ((24)hydrochlorideCl)
17112-21-9 ((22)hydrochlorideCl)

GHS Hazard Statements

Aggregated GHS information provided by 2364 companies from 13 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1722 of 2364 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 642 of 2364 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

This intravenous solution is indicated for use in adults and pediatric patients as a source of electrolytes and water for hydration. Also, designed for use as a diluent and delivery system for intermittent intravenous administration of compatible drug additives.
Normal saline is a cornerstone of intravenous solutions commonly used in the clinical setting. It is a crystalloid fluid administered via an intravenous solution. Its indications include both adult and pediatric populations as sources of hydration and electrolyte disturbances. It can come in various concentrations; the two specifically addressed are 0.9% and 0.45%.

Therapeutic Uses

Sodium chloride injections are used as a source of sodium chloride and water for hydration. Sodium chloride is used in the prevention or treatment of deficiencies of sodium and chloride ions and in the prevention of muscle cramps and heat prostration resulting from excessive perspiration during exposure to high temperature. Sodium chloride is also used to treat deficiencies of sodium and chloride caused by excessive diuresis or excessive salt restriction.
0.45% Sodium chloride injection is used principally as a hydrating solution and may be used to assess renal function status, since more water is provided than is required for excretion of salt. 0.45% Sodium chloride injection is also used in the management of hyperosmolar diabetes.
0.9% Sodium chloride injection is used for extracellular fluid replacement and in the management of metabolic alkalosis in the presence of fluid loss and mild sodium depletion. 0.9% Sodium chloride injection (normal saline) is also used as a priming fluid for hemodialysis procedures and to initiate and terminate blood transfusions.
Hypertonic (i.e., 3%, 5%) sodium chloride injection is used in the management of severe sodium chloride depletion when rapid electrolyte restoration is essential. Severe sodium chloride depletion may occur in the presence of heart failure or renal impairment, or during surgery or postoperatively. In these conditions, chloride loss often exceeds sodium loss. Hypertonic sodium chloride injections are also used in the management of hyponatremia and hypochloremia resulting from administration of sodium-free fluids during fluid and electrolyte therapy; in the management of extreme dilution of extracellular fluid following excessive water intake (e.g., that resulting from multiple enemas or perfusion of irrigating solutions into open venous sinuses during transurethral prostatic resections); and in the emergency treatment of severe sodium chloride depletion resulting from excess sweating, vomiting, diarrhea, and other conditions.
For more Therapeutic Uses (Complete) data for SODIUM CHLORIDE (13 total), please visit the HSDB record page.

Pharmacology

Sodium, the major cation of the extracellular fluid, functions primarily in the control of water distribution, fluid balance, and osmotic pressure of body fluids. Sodium is also associated with chloride and bicarbonate in the regulation of the acid-base equilibrium of body fluid. Chloride, the major extracellular anion, closely follows the metabolism of sodium, and changes in the acid-base balance of the body are reflected by changes in the chloride concentration.
Sodium Chloride is a metal halide composed of sodium and chloride with sodium and chloride replacement capabilities. When depleted in the body, sodium must be replaced in order to maintain intracellular osmolarity, nerve conduction, muscle contraction and normal renal function.

ATC Code

A - Alimentary tract and metabolism
A12 - Mineral supplements
A12C - Other mineral supplements
A12CA - Sodium
A12CA01 - Sodium chloride
B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CB - Salt solutions
B05CB01 - Sodium chloride
B05X - I.v. solution additives
B05XA - Electrolyte solutions
B05XA03 - Sodium chloride
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA03 - Sodium chloride, hypertonic

Mechanism of Action

Sodium and chloride — major electrolytes of the fluid compartment outside of cells (i.e., extracellular) — work together to control extracellular volume and blood pressure. Disturbances in sodium concentrations in the extracellular fluid are associated with disorders of water balance.
Intra-amniotic instillation of 20% sodium chloride injection induces abortion and fetal death. Although the mechanism has not been conclusively determined, some studies indicate that the drug's abortifacient activity may be mediated by prostaglandins released from decidual cells damaged by hypertonic solutions of sodium chloride. Hypertonic sodium chloride-induced uterine contractions are usually sufficient to cause evacuation of both the fetus and placenta; however, abortion may be incomplete in 25-40% of patients. /20% injection/

Vapor Pressure

VP: 1 mm Hg at 865 °C

Pictograms

Irritant

Irritant

Impurities

The principal impurity in naturally occurring rock salt is calcium sulfate, generally 1-4%, with small amounts of calcium chloride and magnesium chloride.

Other CAS

7647-14-5
14762-51-7
32343-72-9
8028-77-1

Absorption Distribution and Excretion

Absorption of sodium in the small intestine plays an important role in the absorption of chloride, amino acids, glucose, and water. Chloride, in the form of hydrochloric acid (HCl), is also an important component of gastric juice, which aids the digestion and absorption of many nutrients.
Substantially excreted by the kidneys.
The volume of distribution is 0.64 L/kg.
The primary route of sodium excretion is the urine; additional excretion occurs in sweat and feces. The kidney filters sodium a the glomerulus, but 60% to 70% is reabsorbed in the proximal tubules along with bicarbonate and water. Another 25% to 30% is reabsorbed in the loop of Henle, along with chloride and water. In the distal tubules, aldosterone modulates the reabsorption of sodium and, indirectly, chloride. The renal threshold for sodium is 110 to 130 mEq/L. Less than 1% of the filtered sodium is excreted in the urine.
Sodium is rapidly absorbed from the GI tract; it is also absorbed from rectal enemas. Intestinal wall absorption occurs via the Na+, K+-adenosine triphosphatase system that is augmented by aldosterone and desoxycorticosterone acetate. Sodium is not bound by plasma proteins. The volume of distribution is 0.64 L/kg.
In one study using radiolabeled 20% sodium chloride injection, most of the drug concentrated in the decidua and the fetal part of the placenta following intra-amniotic injection. Following intra-amniotic administration of 20% sodium chloride injection, some of the drug diffuses into the maternal blood.
Atrichial sweat glands ... are the organs by which considerable body water and electrolytes, mainly sodium chloride, are lost.
For more Absorption, Distribution and Excretion (Complete) data for SODIUM CHLORIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

The salt that is taken in to gastro intestinal tract remains for the most part unabsorbed as the liquid contents pass through the stomach and small bowel. On reaching the colon this salt, together with the water is taken in to the blood. As excesses are absorbed the kidney is constantly excreting sodium chloride, so that the chloride level in the blood and tissues remains fairly constant.Further more, if the chloride intake ceases, the kidney ceases to excrete chlorides. Body maintains an equilibrium retaining the 300gm of salt dissolved in the blood and fluid elements of the tissue dissociated into sodium ions and chloride ions.

Wikipedia

Sodium chloride

Drug Warnings

Bacteriostatic sodium chloride injection containing benzyl alcohol as a preservative (antimicrobial agent) should not be used for diluting or reconstituting drugs for administration in neonates nor should it be used to flush intravascular catheters in neonates. Several deaths have been reported in neonates weighing less than 2.5 kg in whom bacteriostatic sodium chloride for injection containing 0.9% benzyl alcohol was used for flushing IV catheters; some of these neonates received additional benzyl alcohol when bacteriostatic sodium chloride injection was used to dilute or reconstitute drugs. The deaths were usually preceded by a syndrome that included metabolic acidosis, CNS depression, respiratory distress progressing to gasping respiration, hypotension, renal failure, and, occasionally, seizures and intracranial hemorrhage. High concentrations of benzyl alcohol, benzoic acid, and hippuric acid (a metabolite) were present in blood and urine in these neonates. Benzyl alcohol toxicity apparently was caused by administration of relatively large daily doses (99-404 mg/kg daily) of the preservative in proportion to the neonate's weight. Although these neonates had biochemical evidence of benzyl alcohol toxicity, they also had serious underlying conditions.
Sodium chloride is contraindicated in patients with conditions in which administration of sodium and chloride is detrimental. Sodium chloride 3 and 5% injections are also contraindicated in the presence of increased, normal, or only slightly decreased serum electrolyte concentrations.
Sodium chloride should be used with extreme caution, if at all, in patients with congestive heart failure or other edematous or sodium-retaining conditions, in patients with severe renal insufficiency, in patients with liver cirrhosis, and in patients receiving corticosteroids or corticotropin; particular caution is necessary in geriatric or postoperative patients. IV administration of sodium chloride may cause fluid and/or solute overload resulting in dilution of serum electrolytes, overhydration, congestive conditions, or pulmonary edema. The risk of dilutional conditions is inversely proportional to the electrolyte concentration administered, and the risk of solute overload and resultant congestive conditions with peripheral and/or pulmonary edema is directly proportional to the electrolyte concentration administered. The manufacturers warn that excessive IV administration of sodium chloride may result in hypokalemia.
Changes in fluid balance, electrolyte concentrations, and acid-base balance should be evaluated clinically and via periodic laboratory determinations during prolonged therapy with sodium chloride and in patients whose condition warrants such evaluation. Substantial changes may require additional electrolyte supplements or other appropriate therapy. Additional electrolyte supplementation may also be required in patients with substantial electrolyte losses resulting from conditions such as protracted nasogastric suctioning, vomiting, diarrhea, or GI fistula drainage.
For more Drug Warnings (Complete) data for SODIUM CHLORIDE (12 total), please visit the HSDB record page.

Biological Half Life

17 minutes

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling; Bulking

Methods of Manufacturing

An underground salt deposit may be solution-mined by drilling wells into halite veins, injecting fresh or recycled water through the well casings to dissolve the salt, and leaving a residence time long enough for the brine solution to reach saturation with sodium chloride. ... The resulting brine is extracted through other wells in the same brine field or gallery. Insoluble impurities, such as anhydrite (calcium sulfate) settle out in the underground gallery, while the saturated sodium chloride brine, called green brine (untreated or refined), is pumped to holding tanks on the surface. ... Green brine is pumped from the underground cavern and transported via pipeline to the nearby salt refinery for processing into evaporated-granulated salt or is used as a feedstock for chloralkali production. ... Nearly all food-grade salt sold or used in the United States is currently produced by vacuum pan evaporation of saturated brine.
Conventional Underground Mining: Rock salt is mined from underground deposits by drilling and blasting. ... Since the late 1950s the use of continuous mining machines has increased in salt mines. These ''continuous miners'' have movable, rotating heads with carbide-tipped cutting bits. The mining machines bore into the salt, eliminating the need for undercutting, drilling, and blasting steps ... The crushed salt is transported from the primary crusher via conveyor belt to secondand third-stage crushers, and then to screening stations for separation into standard product grades established for specific end uses.
Commercial solar salt is produced by natural evaporation of seawater or brine in large, diked, earthen ponds called condensers. Evaporation is carried out by solar radiation and wind action, producing concentrated brine containing dissolved mineral salts. The process for separation of crystal types is known as fractional crystallization. ... Solar salt production begins as the brine source, usually seawater, enters the solar pond system and moves in turn from one pond to the next either by pumping or by gravity. ... Sodium chloride precipitates with continuing evaporation, forming a salt layer 10-25-cm thick. ... It takes up to two years to produce salt from the time seawater is introduced into the salt pond system. ... The harvested salt is loaded into trucks and transported to a wash plant, where the salt is washed with clean, nearly saturated brine to remove particulate matter and to replace magnesium-laden brine clinging to the salt crystals.
Method of purification: Recrystallization.
Sodium chloride, or rock salt, is obtained from underground room and pillar mining or solution mining (in which water is pumped into a rock salt deposit, brought back to the surface, and evaporated).

General Manufacturing Information

Services
Transportation Equipment Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Primary Metal Manufacturing
Agriculture, Forestry, Fishing and Hunting
Construction
Oil and Gas Drilling, Extraction, and Support activities
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
Other (requires additional information)
Adhesive Manufacturing
Not Known or Reasonably Ascertainable
Petroleum Refineries
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
Mining (except Oil and Gas) and support activities
Fabricated Metal Product Manufacturing
Rubber Product Manufacturing
Printing Ink Manufacturing
Wood Product Manufacturing
Paper Manufacturing
Utilities
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Food, beverage, and tobacco product manufacturing
Industrial Gas Manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and Retail Trade
Miscellaneous Manufacturing
Sodium chloride (NaCl): ACTIVE
The article of commerce is also known as table salt, rock salt, or sea salt. ... Blusalt, a brand of sodium chloride containing trace amounts of cobalt, iodine, iron, copper, manganese, zinc is used in farm animals
Sodium chloride can be added in controlled release by encapsulation, a process that coats salt crystals with partially hydrogenated vegetable oil. Encapsulated salt is used primarily in food processing applications.
... Migrates to food from packaging materials.

Analytic Laboratory Methods

NIOSH Method: 173. Analyte: Sodium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.0002 and sensitivity of 0.015 ug/mL. The working range for a precision better than 3% RSD/CV is 0.05-1.0 ug/mL. Interference: Spectral, ionization, chemical and physical interferences. /Sodium/
NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/mL sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/
Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of sodium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 589.0 nm, the detection limit is 0.002 mg/L, with a sensitivity of 0.015 mg/L, at an optimum concentration range of 0.03-1 mg/l. /Sodium/
Method 3120 A. Emission Spectroscopy for the determination of sodium in water and wastewater samples using an inductively coupled plasma source. The exact choice of emission line is related to sample matrix and instrumentation. A typically used emission line for sodium in water is a wavelength of 589.0 nm, with an estimated detection limit of 30 ug/L. /Total sodium/
For more Analytic Laboratory Methods (Complete) data for SODIUM CHLORIDE (18 total), please visit the HSDB record page.

Storage Conditions

Bacteriostatic sodium chloride injections should be protected from freezing.
Keep container tightly closed in a dry and well-ventilated place.

Interactions

The excretion of lithium appears to be proportional to the intake of sodium chloride. Patients on salt-restricted diets who receive lithium carbonate are prone to the development of lithium toxicity. Increasing sodium intake has been associated with reduced therapeutic response to lithium as well as a decrease in side effects. Large doses of sodium chloride increase lithium excretion and have been recommended by some for the treatment of lithium intoxication.
/LABORATORY ANIMALS: Chronic Exposure or Carcinogenicity/ Effects were studied of sodium chloride on production of gastric carcinomas by 4-nitroquinoline-1-oxide in male Wistar rats. NaCl given alone had no apparent carcinogenicity but when admin with 4-nitroquinoline-1-oxide it enhanced carcinogenic effects in stomach.
Effects were studied of sodium chloride on production of gastric carcinomas by 4-nitroquinoline-1-oxide in male Wistar rats. NaCl given alone had no apparent carcinogenicity but when admin with 4-nitroquinoline-1-oxide it enhanced carcinogenic effects in stomach.
IV administration of terbutaline at a rate of 5-20 microgram/minute (ug/min) has been reported to inhibit uterine activity initiated by intra-amniotic instillation of 20% sodium chloride. Indomethacin, in doses of 25 mg orally every 6 hours for 8 doses beginning 4-6 hours after intra-amniotic instillation of sodium chloride, has been reported to increase the time interval between intra-amniotic administration of hypertonic sodium chloride and abortion.
For more Interactions (Complete) data for SODIUM CHLORIDE (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Can Salt Substitution Save At-Risk Persons from Stroke?

Julie R Ingelfinger
PMID: 34459568   DOI: 10.1056/NEJMe2112857

Abstract




The Application of a Sonic Probe Extensometer for the Detection of Rock Salt Flow Field in Underground Convergence Monitoring

Zbigniew Szczerbowski, Zbigniew Niedbalski
PMID: 34451001   DOI: 10.3390/s21165562

Abstract

Special regulations have been laid down to establish the principles and requirements for the safety and serviceability of old mining workings which are adapted for tourism. To comply with these regulations the measurements were taken in the Bochnia Salt Mine, which has been in use for 800 years. The presented work demonstrates the use of a sonic probe extensometer in connection with the obtained results of displacement measurements in intact rocks surrounding the gallery. There were also test measurements carried out for determination of the real accuracy of the instrument. The presented study of deformations detected by electromagnetic extensometer measurements is presumed to be the first time that research has been made in salt mines operating in rock mass affected by tectonic stress. The paper presents the process of rock salt flow into the gallery observed over a period of 3 years. It is an unprecedented depiction of salt deformation subjected to natural stresses. One of the more surprising results presented here is the discovery of the occurrence of a specific distribution of strain around the measured gallery. The results of measurements showed that the southern part of the intact rock mass surrounding the passage is more compressed (strain rate 3.6 mm/m/year) than the northern one (strain rate 1.6 mm/m/year). This illustrates the presence and influence of additional tectonic effects resulting from the Carpathian push. These observations represent a new kind of research into tectonic stress and tectonic activity in underground measurements.


Saltiness-Enhancing Peptides Isolated from the Chinese Commercial Fermented Soybean Curds with Potential Applications in Salt Reduction

Yan Ping Chen, Mengni Wang, Imre Blank, Jiaojiao Xu, Hau Yin Chung
PMID: 34436886   DOI: 10.1021/acs.jafc.1c03431

Abstract

Salt is very important for human health and food seasoning. Recently, several peptides isolated from natural food products have been reported exhibiting a salty taste or a saltiness-enhancing function. In this investigation, taste-active peptides occurring in commercial Chinese fermented soybean curd were isolated and identified using ultrafiltration, gel permeation chromatography, ion-exchange chromatography, and nano-LC/Q-TOF MS/MS. The salty taste-enhancing function of the target fractions was confirmed by both a rat taste cell model and/or human sensory evaluation. Four decapeptides were found as taste-active compounds. Among them, peptide E (EDEGEQPRPF) was the most potent saltiness-enhancing peptide: 0.4 mg/mL in 50 mmol/L NaCl solution could increase its salty perception equivalent to the salt level of 63 mmol/L NaCl reference solution. The sequence of the peptide has been found in the α'-subunit of β-conglycinin [
]. The remaining peptides V (VGPDDDEKSW), DD (DEDEQPRPIP), and DG (DEGEQPRPFP) showed umami and kokumi tastes as well as a weak saltiness-enhancing sensation. These findings suggest that the decapeptide EDEGEQPRPF could be a possible alternative to partially reduce the amount of sodium intake without compromising for saltiness.


Efficient removal of ammoniacal nitrogen from textile printing wastewater by electro-oxidation considering the effects of NaCl and NaOCl addition

Bengisu Cifcioglu-Gozuacik, Sinem Merve Ergenekon, Bahar Ozbey-Unal, Cigdem Balcik, Ahmet Karagunduz, Nadir Dizge, Bulent Keskinler
PMID: 34388132   DOI: 10.2166/wst.2021.261

Abstract

In this study, an electro-oxidation (EO) process using graphite electrodes as electrode pairs was used for the removal of chemical oxygen demand (COD), ammoniacal nitrogen (NH
-N), and color from real textile printing wastewater. The effects of solution pH, sodium chloride (NaCl) dosage, sodium hypochlorite (NaOCl), which is the oldest and still most important chlorine-based bleach, dosage, and oxidation time were investigated on the removal efficiencies. Operating conditions for the EO reactor were applied to current density 1 mA/cm
, distance between the electrodes: 2 cm, 150 min operation time, and stirring speed of 500 rpm. At optimum conditions: pH 9.5, applied current density 1 mA/cm
, NaCl dosage of 8 g/L, NaOCl dosage of 44.4 mg/L and 150 min electro-oxidation time, the obtained removal efficiencies were 86.5% and 91.1% for chemical oxygen demand (COD) and ammoniacal nitrogen, respectively. Efficiency was increased to 91.1% for ammoniacal nitrogen from 21.7% after applying EO combined with NaOCl addition compared to individual NaOCl addition.


Impacts of salinization on aquatic communities: Abrupt vs. gradual exposures

Kelbi D Delaune, David Nesich, Jared M Goos, Rick A Relyea
PMID: 34380226   DOI: 10.1016/j.envpol.2021.117636

Abstract

Increasing chloride concentrations from road salt applications are an emerging threat to freshwater diversity in cold weather regions. Few studies have focused on how road salt affects freshwater biota and even fewer have focused on how the rate of exposure alters organism responses. We hypothesized that road salt concentrations delivered gradually would result in slower population declines and more rapid rebounds due to evolved tolerance. To test this hypothesis, we examined the responses of freshwater lake organisms to four environmentally relevant salt concentrations (100, 230, 860, and 1600 mg Cl
/L) that differed in application rate (abrupt vs. gradual). We used outdoor aquatic mesocosms containing zooplankton, filamentous algae, phytoplankton, periphyton, and macroinvertebrates. We found negative effects of road salt on zooplankton and macroinvertebrate abundance, but positive effects on phytoplankton and periphyton, likely resulting from reduced grazing. Only rarely did we detect a difference between abrupt vs gradual salt applications and the directions of those differences were not consistent. This affirms the need for additional research on how road salt pollution entering ecosystems at different frequencies and magnitudes will alter freshwater communities.


In situ potential measurement in a flow-electrode CDI for energy consumption estimation and system optimization

Liang Luo, Qiang He, Zixin Ma, Duo Yi, Yi Chen, Jinxing Ma
PMID: 34384947   DOI: 10.1016/j.watres.2021.117522

Abstract

Flow electrode capacitive deionization (FCDI) is a promising electrochemical technique for brackish water desalination; however, there are challenges in estimating the distribution of resistance and energy consumption inside a FCDI system, which hinders the optimization of the rate-limiting compartment. In this study, energy consumption of each FCDI component (e.g., flow electrodes, membranes and desalination chamber) was firstly described by using in situ potential measurement (ISPM). Results of this study showed that the energy consumption (EC) of the flow electrodes dominated under most conditions. While an increase in the carbon black content in the flow electrodes could improve the energy efficiency of the electrode component, consideration should be given to the contribution of ion exchange membranes (IEMs) and the desalination chamber to the EC. Based on the above analysis, system optimization was carried out by introducing IEMs with relatively low resistance and/or packing the desalination chamber with titanium meshes. Results showed that the voltage-driven desalination capability was increased by 39.3% with the EC reduced by 17.5% compared to the control, which overcame the tradeoff between the kinetic and energetic efficiencies. Overall, the present work facilitates our understanding of the potential drops across an FCDI system and provides insight to the optimization of system design and operation.


At the Edges of Photosynthetic Metabolic Plasticity-On the Rapidity and Extent of Changes Accompanying Salinity Stress-Induced CAM Photosynthesis Withdrawal

Michał Nosek, Katarzyna Gawrońska, Piotr Rozpądek, Marzena Sujkowska-Rybkowska, Zbigniew Miszalski, Andrzej Kornaś
PMID: 34445127   DOI: 10.3390/ijms22168426

Abstract

The common ice plant (
L.) is a facultative crassulacean acid metabolism (CAM) plant, and its ability to recover from stress-induced CAM has been confirmed. We analysed the photosynthetic metabolism of this plant during the 72-h response period following salinity stress removal from three perspectives. In plants under salinity stress (CAM) we found a decline of the quantum efficiencies of PSII (Y(II)) and PSI (Y(I)) by 17% and 15%, respectively, and an increase in nonphotochemical quenching (NPQ) by almost 25% in comparison to untreated control. However, 48 h after salinity stress removal, the PSII and PSI efficiencies, specifically Y(II) and Y(I), elevated nonphotochemical quenching (NPQ) and donor side limitation of PSI (Y
), were restored to the level observed in control (C
plants). Swelling of the thylakoid membranes, as well as changes in starch grain quantity and size, have been found to be components of the salinity stress response in CAM plants. Salinity stress induced an over 3-fold increase in average starch area and over 50% decline of average seed number in comparison to untreated control. However, in plants withdrawn from salinity stress, during the first 24 h of recovery, we observed chloroplast ultrastructures closely resembling those found in intact (control) ice plants. Rapid changes in photosystem functionality and chloroplast ultrastructure were accompanied by the induction of the expression (within 24 h) of structural genes related to the PSI and PSII reaction centres, including
,
,
(D
),
(D
) and
. Our findings describe one of the most flexible photosynthetic metabolic pathways among facultative CAM plants and reveal the extent of the plasticity of the photosynthetic metabolism and related structures in the common ice plant.


Genome-wide analysis of OSCA gene family members in Vigna radiata and their involvement in the osmotic response

Lili Yin, Meiling Zhang, Ruigang Wu, Xiaoliang Chen, Fei Liu, Baolong Xing
PMID: 34493199   DOI: 10.1186/s12870-021-03184-2

Abstract

Mung bean (Vigna radiata) is a warm-season legume crop and belongs to the papilionoid subfamily of the Fabaceae family. China is the leading producer of mung bean in the world. Mung bean has significant economic and health benefits and is a promising species with broad adaptation ability and high tolerance to environmental stresses. OSCA (hyperosmolality-gated calcium-permeable channel) gene family members play an important role in the modulation of hypertonic stress, such as drought and salinity. However, genome-wide analysis of the OSCA gene family has not been conducted in mung bean.
We identified a total of 13 OSCA genes in the mung bean genome and named them according to their homology with AtOSCAs. All the OSCAs were phylogenetically split into four clades. Phylogenetic relationship and synteny analyses showed that the VrOSCAs in mung bean and soybean shared a relatively conserved evolutionary history. In addition, three duplicated VrOSCA gene pairs were identified, and the duplicated VrOSCAs gene pairs mainly underwent purifying selection pressure during evolution. Protein domain, motif and transmembrane analyses indicated that most of the VrOSCAs shared similar structures with their homologs. The expression pattern showed that except for VrOSCA2.1, the other 12 VrOSCAs were upregulated under treatment with ABA, PEG and NaCl, among which VrOSCA1.4 showed the largest increased expression levels. The duplicated genes VrOSCA2.1/VrOSCA2.2 showed divergent expression, which might have resulted in functionalization during subsequent evolution. The expression profiles under ABA, PEG and NaCl stress revealed a functional divergence of VrOSCA genes, which agreed with the analysis of cis-acting regulatory elements in the promoter regions of VrOSCA genes.
Collectively, the study provided a systematic analysis of the VrOSCA gene family in mung bean. Our results establish an important foundation for functional and evolutionary analysis of VrOSCAs and identify genes for further investigation of their ability to confer abiotic stress tolerance in mung bean.


Transcriptome sequencing reveals high-salt diet-induced abnormal liver metabolic pathways in mice

Yanping Li, Yufei Lyu, Jing Huang, Kun Huang, Jiufei Yu
PMID: 34454434   DOI: 10.1186/s12876-021-01912-4

Abstract

Although salt plays an important role in maintaining the normal physiological metabolism of the human body, many abnormalities in the liver caused by a high-salt diet, especially with normal pathological results, are not well characterized.
Eight-week-old female C57BL/6 mice were randomly divided into a normal group and a high salt group. These groups were then fed with normal or sodium-rich chow (containing 6% NaCl) for 6 weeks. Liver injury was evaluated, and the influences of a high-salt diet on the liver were analyzed by transcriptome sequencing at the end of week 6.
We found that although no liver parenchymal injury could be found after high-salt feeding, many metabolic abnormalities had formed based on transcriptome sequencing results. GO and KEGG enrichment analyses of differentially expressed genes revealed that at least 15 enzymatic activities and the metabolism of multiple substances were affected by a high-salt diet. Moreover, a variety of signaling and metabolic pathways, as well as numerous biological functions, were involved in liver dysfunction due to a high-salt diet. This included some known pathways and many novel ones, such as retinol metabolism, linoleic acid metabolism, steroid hormone biosynthesis, and signaling pathways.
A high-salt diet can induce serious abnormal liver metabolic activities in mice at the transcriptional level, although substantial physical damage may not yet be visible. This study, to our knowledge, was the first to reveal the impact of a high-salt diet on the liver at the omics level, and provides theoretical support for potential clinical risk evaluation, pathogenic mechanisms, and drug design for combating liver dysfunction. This study also provides a serious candidate direction for further research on the physiological impacts of high-salt diets.


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